Cas no 99969-65-0 (1-Piperidinepropanal)

1-Piperidinepropanal Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinepropanal
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Computed Properties
- Exact Mass: 141.115
- Monoisotopic Mass: 141.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3A^2
1-Piperidinepropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P482678-10mg |
1-Piperidinepropanal |
99969-65-0 | 10mg |
45.00 | 2021-07-19 | ||
TRC | P482678-100mg |
1-Piperidinepropanal |
99969-65-0 | 100mg |
200.00 | 2021-07-19 | ||
Enamine | EN300-1601047-1.0g |
3-(piperidin-1-yl)propanal |
99969-65-0 | 1g |
$428.0 | 2023-06-04 | ||
Enamine | EN300-1601047-0.1g |
3-(piperidin-1-yl)propanal |
99969-65-0 | 0.1g |
$376.0 | 2023-06-04 | ||
Alichem | A129008161-5g |
3-(Piperidin-1-yl)propanal |
99969-65-0 | 95% | 5g |
$1260.00 | 2023-08-31 | |
Enamine | EN300-1601047-100mg |
3-(piperidin-1-yl)propanal |
99969-65-0 | 100mg |
$376.0 | 2023-09-23 | ||
Enamine | EN300-1601047-500mg |
3-(piperidin-1-yl)propanal |
99969-65-0 | 500mg |
$410.0 | 2023-09-23 | ||
Enamine | EN300-1601047-0.25g |
3-(piperidin-1-yl)propanal |
99969-65-0 | 0.25g |
$393.0 | 2023-06-04 | ||
Enamine | EN300-1601047-0.5g |
3-(piperidin-1-yl)propanal |
99969-65-0 | 0.5g |
$410.0 | 2023-06-04 | ||
Enamine | EN300-1601047-5.0g |
3-(piperidin-1-yl)propanal |
99969-65-0 | 5g |
$1240.0 | 2023-06-04 |
1-Piperidinepropanal Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on 1-Piperidinepropanal
Recent Advances in the Study of 1-Piperidinepropanal (CAS: 99969-65-0) in Chemical Biology and Pharmaceutical Research
1-Piperidinepropanal (CAS: 99969-65-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aldehyde derivative of piperidine has recently garnered attention due to its potential applications in drug discovery, medicinal chemistry, and as a versatile building block for the synthesis of bioactive molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 1-Piperidinepropanal as a key intermediate in the synthesis of novel acetylcholinesterase inhibitors. The research team demonstrated that derivatives of this compound exhibited promising activity against Alzheimer's disease-related targets, with improved blood-brain barrier penetration compared to existing therapeutics. The study employed molecular docking simulations and in vitro enzymatic assays to validate the compound's mechanism of action.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the development of 1-Piperidinepropanal-derived quaternary ammonium compounds with potent activity against drug-resistant bacterial strains. The structural flexibility of 1-Piperidinepropanal allowed for the creation of analogs with enhanced membrane permeability and reduced cytotoxicity, addressing a critical challenge in antibiotic development.
From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure 1-Piperidinepropanal derivatives. A 2023 Nature Communications paper described a novel organocatalytic approach that achieves >99% enantiomeric excess, significantly improving the compound's utility in chiral drug synthesis. This methodological breakthrough has important implications for the scalable production of 1-Piperidinepropanal-based pharmaceuticals.
Ongoing research is exploring the compound's potential in other therapeutic areas, including as a scaffold for kinase inhibitors in oncology and as a modulator of G-protein coupled receptors. Preliminary results from these studies suggest that 1-Piperidinepropanal's unique structural features may offer advantages in terms of target selectivity and pharmacokinetic properties compared to existing drug candidates.
As research into 1-Piperidinepropanal continues to evolve, the compound's versatility and biological relevance position it as an important focus area for future drug discovery efforts. The convergence of synthetic chemistry innovations with biological target validation studies promises to unlock new therapeutic applications for this molecule and its derivatives in the coming years.
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